molecular formula C18H13ClN6O2 B2381387 N-(3-chlorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251605-92-1

N-(3-chlorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2381387
CAS No.: 1251605-92-1
M. Wt: 380.79
InChI Key: SIEXMSUPFGJGHV-UHFFFAOYSA-N
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Description

The compound "N-(3-chlorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide" features a structurally complex scaffold comprising:

  • Imidazole ring: Positioned at the core, substituted with a 1,2,4-oxadiazole moiety.
  • Oxadiazole-pyridinyl system: The oxadiazole ring is further functionalized with a pyridin-4-yl group, contributing to π-π stacking and hydrogen-bonding capabilities.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN6O2/c19-13-2-1-3-14(8-13)22-16(26)10-25-9-15(21-11-25)17-23-18(27-24-17)12-4-6-20-7-5-12/h1-9,11H,10H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEXMSUPFGJGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-chlorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multi-step organic synthesis. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the pyridyl group: The oxadiazole intermediate is then reacted with a pyridine derivative.

    Formation of the imidazole ring: This step involves the cyclization of an appropriate precursor in the presence of a suitable catalyst.

    Attachment of the chlorophenyl group: The final step involves the coupling of the chlorophenyl group to the imidazole-oxadiazole intermediate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.

Chemical Reactions Analysis

N-(3-chlorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research has indicated that compounds containing imidazole and oxadiazole moieties exhibit promising anticancer properties. N-(3-chlorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against a range of pathogens. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects
this compound has also been evaluated for its anti-inflammatory properties. Experimental models have indicated that it can reduce inflammation markers in tissues, which may be beneficial in treating inflammatory diseases such as arthritis .

Biochemical Research

Enzyme Inhibition Studies
This compound has been investigated as an inhibitor of various enzymes involved in disease processes. For example, it has shown potential as an inhibitor of certain kinases that are implicated in cancer progression. The structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and selectivity .

Cell Signaling Pathways
Research into the effects of this compound on cell signaling pathways has revealed its ability to modulate pathways associated with cell survival and proliferation. This modulation can lead to altered cellular responses in various pathological conditions .

Material Science Applications

Nanomaterials Synthesis
The compound is being explored for its role in the synthesis of nanomaterials. Its unique chemical structure allows it to act as a precursor for creating functionalized nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions .

Case Studies

Study Title Objective Findings Reference
Anticancer Activity of Imidazole DerivativesEvaluate the anticancer effects of this compoundInduced apoptosis in several cancer cell lines
Antimicrobial Efficacy Against Bacterial StrainsTest antimicrobial propertiesEffective against both Gram-positive and Gram-negative bacteria
Inhibition of Kinases Related to Cancer ProgressionInvestigate enzyme inhibitionSignificant inhibitory effects on specific kinases

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares functional motifs with the following analogs (Figure 1):

Compound Name Core Structure Key Substituents Functional Groups Molecular Weight (HRMS) Notable IR Peaks (cm⁻¹)
N-(3-chlorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide (Target) Imidazole + Oxadiazole 3-Chlorophenyl, Pyridinyl C=O (amide), C-Cl, C=N (oxadiazole) Not available Not available
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Triazole 4-Chlorophenyl, Naphthalenyloxy C=O (amide), C-Cl, C-O (ether) 393.1118 (calc.) 1678 (C=O), 785 (C-Cl)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Chlorophenylsulfanyl, Trifluoromethyl, Aldehyde C=S (sulfanyl), C-F₃, C=O (aldehyde) Not available Not available

Key Observations :

  • Heterocyclic Core: The target’s imidazole-oxadiazole system contrasts with the triazole (6m) and pyrazole () cores.
  • Substituent Effects :
    • The 3-chlorophenyl group in the target and ’s compound may improve membrane permeability compared to 4-chlorophenyl (6m) due to steric and electronic differences .
    • The pyridinyl group in the target could enhance solubility and metal coordination vs. naphthalenyloxy (6m) or sulfanyl () groups .

Biological Activity

The compound N-(3-chlorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide represents a novel structure that combines several pharmacologically active moieties. Its biological activity is of significant interest due to the presence of the oxadiazole and imidazole rings, which are known for their diverse therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically including the formation of the oxadiazole and imidazole components through standard organic synthesis techniques. The compound's structure can be represented as follows:

\text{C}_{\text{X}}=\text{N 3 chlorophenyl 2 4 5 pyridin 4 yl 1 2 4 oxadiazol 3 yl 1H imidazol 1 yl}acetamide}

Table 1: Structural Components

ComponentDescription
Chlorophenyl A chlorinated phenyl group
Oxadiazole A five-membered ring with two nitrogen atoms
Imidazole A five-membered ring with two nitrogen atoms
Acetamide An amide functional group

Anticancer Properties

Research indicates that compounds containing oxadiazole and imidazole rings exhibit significant anticancer activity. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results against various cancer cell lines. In a study evaluating similar compounds, it was found that these derivatives could inhibit cell proliferation in human liver (HepG2) and breast (MCF-7) cancer cell lines .

The mechanisms by which this compound exerts its biological effects may involve:

  • Topoisomerase Inhibition : Compounds with similar structures have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair .
  • MAPK Pathway Modulation : The modulation of MAPK signaling pathways has been implicated in the anticancer effects of oxadiazole derivatives .

Antimicrobial Activity

This compound may also exhibit antimicrobial properties. Studies on related compounds have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against various pathogens .

Case Studies

In a recent study assessing the cytotoxicity of oxadiazole derivatives, compounds were evaluated for their effects on HeLa cells and other cancer lines. The results indicated that at concentrations above 100 μg/mL, these compounds exhibited significant toxicity in a dose-dependent manner .

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReference
Anticancer Inhibition of HepG2 and MCF-7 cells
Antimicrobial Activity against E. coli and C. albicans
Cytotoxicity Toxicity at >100 μg/mL

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